3-(difluoromethyl)-1-methyl-1H-pyrazole-5-sulfonyl chloride
Description
3-(Difluoromethyl)-1-methyl-1H-pyrazole-5-sulfonyl chloride (CAS: 1245822-61-0) is a sulfonyl chloride derivative of a pyrazole ring substituted with a difluoromethyl group at position 3 and a methyl group at position 1. This compound is industrially relevant, as evidenced by its inclusion in chemical product catalogs . Sulfonyl chlorides are highly reactive intermediates used in synthesizing sulfonamides, sulfonate esters, and other functionalized compounds for pharmaceuticals, agrochemicals, and materials science.
Properties
Molecular Formula |
C5H5ClF2N2O2S |
|---|---|
Molecular Weight |
230.62 g/mol |
IUPAC Name |
5-(difluoromethyl)-2-methylpyrazole-3-sulfonyl chloride |
InChI |
InChI=1S/C5H5ClF2N2O2S/c1-10-4(13(6,11)12)2-3(9-10)5(7)8/h2,5H,1H3 |
InChI Key |
WVBYLZBJKDWXBT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C(F)F)S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrazole Core
The pyrazole ring is constructed via cyclocondensation reactions. A common precursor is 1-amino-1,1,2,2-tetrafluoroethane, which reacts with ethylene compounds under basic conditions to form intermediates that are subsequently treated with hydrazines.
Example Protocol :
Difluoromethylation
Difluoromethyl groups are introduced via nucleophilic substitution or radical-mediated processes. Patents highlight the use of difluoromethylating agents like ClCF₂H or BrCF₂H under palladium catalysis.
Key Reaction :
Sulfonation and Chlorination
The sulfonyl chloride group is introduced via a two-step process:
Sulfonation
Pyrazole derivatives are sulfonated using chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C. This step requires strict temperature control to avoid over-sulfonation.
Conditions :
Chlorination
The sulfonic acid intermediate is treated with thionyl chloride (SOCl₂) to form the sulfonyl chloride. Excess SOCl₂ is removed via distillation.
Conditions :
Alternative Routes and Optimizations
One-Pot Synthesis
Recent patents describe a streamlined one-pot method combining cyclization, difluoromethylation, and sulfonation-chlorination. This approach reduces purification steps and improves overall yield (50–60%).
Advantages :
Solvent and Catalyst Screening
Optimization studies compare solvents and catalysts:
Challenges and Mitigation Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents are required for these transformations.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and bases like triethylamine.
Oxidation and Reduction Reactions: Reagents such as oxidizing agents (e.g., hydrogen peroxide) or reducing agents (e.g., sodium borohydride) may be used under appropriate conditions.
Major Products Formed:
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Scientific Research Applications
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties, particularly against a range of pathogenic bacteria and fungi. Research has shown that derivatives of pyrazole, including 3-(difluoromethyl)-1-methyl-1H-pyrazole-5-sulfonyl chloride, exhibit notable activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Results
| Bacteria Species | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| Escherichia coli | 15 | 32 |
| Staphylococcus aureus | 12 | 64 |
| Pseudomonas aeruginosa | 10 | 128 |
In a study assessing various pyrazole derivatives, this compound demonstrated moderate antibacterial activity, indicating its potential as a lead compound for further development in antimicrobial therapies .
Antifungal Properties
The compound has also been tested for antifungal activity against several phytopathogenic fungi. Notably, derivatives containing the difluoromethyl group have shown promising results in inhibiting fungal growth.
Case Study: Antifungal Screening
A series of pyrazole derivatives, including those derived from 3-(difluoromethyl)-1-methyl-1H-pyrazole-5-sulfonyl chloride, were evaluated for their effectiveness against common fungal pathogens. One derivative exhibited an EC50 value of 2.432 µg/mL against Botrytis cinerea, indicating strong antifungal potential .
Fungicides
The compound serves as an important intermediate in the synthesis of fungicides. Its ability to inhibit fungal growth makes it suitable for developing new agricultural chemicals aimed at protecting crops from fungal diseases.
Synthesis Pathway
Research indicates that the compound can be transformed into various acyl chloride derivatives that are useful in formulating fungicides. The synthesis often involves reacting with metal fluorides to enhance its reactivity and efficacy in agricultural applications .
Anti-inflammatory Properties
Recent studies have also explored the anti-inflammatory effects of sulfonamide derivatives related to this compound. The mechanism often involves inhibition of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of 3-(difluoromethyl)-1-methyl-1H-pyrazole-5-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition or modification of their activity . This reactivity makes it a valuable tool in the design of enzyme inhibitors and other bioactive molecules.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares key structural and physicochemical properties of 3-(difluoromethyl)-1-methyl-1H-pyrazole-5-sulfonyl chloride with analogous sulfonyl chloride derivatives:
Key Observations :
- Substituent Reactivity: The difluoromethyl group (-CF₂H) in the title compound enhances electrophilicity at the sulfonyl chloride group compared to non-fluorinated analogues. However, trifluoromethyl (-CF₃) substituents (e.g., in the furan derivative ) may increase steric hindrance and lipophilicity (LogP = 2.50 for the furan compound vs. unmeasured for the title compound).
- Positional Effects : The placement of the sulfonyl chloride group on the pyrazole ring (C5 in the title compound vs. C4 in the dioxolane derivative ) influences regioselectivity in subsequent reactions.
Comparative Reactivity :
- Sulfonyl chlorides on pyrazole rings (e.g., the title compound) are more reactive toward nucleophilic substitution than those on benzene rings (e.g., 3-(difluoromethyl)-4-fluorobenzene-1-sulfonyl chloride ) due to the electron-withdrawing nature of the pyrazole nitrogen atoms.
Biological Activity
3-(Difluoromethyl)-1-methyl-1H-pyrazole-5-sulfonyl chloride is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a difluoromethyl group attached to a pyrazole ring, which is further substituted with a sulfonyl chloride group. Its unique structure allows for various interactions with biological targets, particularly enzymes, making it an important candidate for therapeutic development.
- Molecular Formula : CHClFNOS
- Molecular Weight : 230.62 g/mol
- IUPAC Name : 3-(difluoromethyl)-1-methyl-1H-pyrazole-5-sulfonyl chloride
The primary biological activity of 3-(difluoromethyl)-1-methyl-1H-pyrazole-5-sulfonyl chloride is attributed to its ability to act as an enzyme inhibitor . The sulfonyl chloride moiety can react with nucleophilic residues in enzyme active sites, leading to covalent modification and inhibition of enzymatic activity. This mechanism is particularly relevant for designing therapeutic agents targeting specific enzymes involved in various diseases .
Antifungal Activity
Research indicates that derivatives of pyrazole compounds, including those similar to 3-(difluoromethyl)-1-methyl-1H-pyrazole-5-sulfonyl chloride, exhibit antifungal properties. For instance, studies have shown that certain pyrazole derivatives demonstrate significant activity against fungal pathogens such as Botrytis cinerea and Rhizoctonia solani at concentrations around 50 ppm . This suggests potential applications in agricultural settings as antifungal agents.
Enzyme Inhibition
The sulfonyl chloride group in the compound is particularly reactive towards nucleophilic sites on proteins, allowing it to inhibit enzymes effectively. For example, compounds structurally related to this pyrazole have been shown to inhibit monoamine oxidase (MAO), which is critical in the metabolism of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters, providing therapeutic effects for conditions like depression and anxiety.
Structure-Activity Relationship (SAR)
Understanding the SAR of 3-(difluoromethyl)-1-methyl-1H-pyrazole-5-sulfonyl chloride is crucial for optimizing its biological activity. The following table summarizes key findings from various studies:
| Compound | Modification | Biological Activity | Reference |
|---|---|---|---|
| 3a | N-Methyl Group | MAO-B Inhibition | |
| 3b | Sulfonamide Group | Antimicrobial | |
| 3c | Carboxylic Acid Group | Antifungal |
These modifications highlight the importance of specific functional groups in enhancing the biological efficacy of pyrazole derivatives.
Case Studies
A notable study focused on optimizing pyrazole sulfonamides for treating Trypanosoma brucei, the causative agent of African sleeping sickness. The study revealed that modifying the pyrazole head group significantly improved the compounds' potency and blood-brain barrier permeability, which are critical factors for effective treatment .
Additionally, another study evaluated a series of pyrazole derivatives against various microbial strains, demonstrating promising antibacterial and antifungal activities. The results indicated that structural modifications could lead to enhanced efficacy against resistant strains .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(difluoromethyl)-1-methyl-1H-pyrazole-5-sulfonyl chloride, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via sulfonation of the pyrazole core followed by chlorination. Key steps include:
Reacting 1-methyl-3-(difluoromethyl)pyrazole with chlorosulfonic acid under controlled temperatures (0–5°C) to form the sulfonic acid intermediate.
Treating the intermediate with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to achieve sulfonyl chloride formation .
- Critical Factors : Excess SOCl₂ improves chlorination efficiency, but side reactions (e.g., ring chlorination) may occur at elevated temperatures. Monitoring via <sup>19</sup>F NMR can track difluoromethyl group stability .
Q. How can researchers confirm the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- Chromatography : HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>95%).
- Spectroscopy : <sup>1</sup>H/<sup>19</sup>F NMR to verify substituent positions (e.g., difluoromethyl at C3, methyl at N1) and absence of hydrolyzed byproducts (e.g., sulfonic acids) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]<sup>+</sup> at m/z 239.98 (calculated for C₅H₆ClF₂N₂O₂S) .
Q. What safety protocols are critical when handling this sulfonyl chloride?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and fume hood use due to lachrymatory and corrosive hazards .
- Storage : Sealed under inert gas (argon) at 2–8°C to prevent hydrolysis. Stability tests show decomposition >10% after 30 days at room temperature .
Advanced Research Questions
Q. How can computational chemistry optimize reaction pathways for derivatives of this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model sulfonation/chlorination transition states. For example, B3LYP/6-31G* basis sets predict activation energies for competing pathways (e.g., sulfonic acid vs. sulfone formation) .
- Machine Learning : Train models on existing pyrazole sulfonyl chloride datasets to predict optimal solvent systems (e.g., dichloromethane vs. THF) for regioselective functionalization .
Q. What strategies resolve contradictions in spectral data for structurally analogous compounds?
- Methodological Answer :
- Dynamic NMR Analysis : For overlapping signals (e.g., rotational isomers of the sulfonyl chloride group), variable-temperature <sup>1</sup>H NMR (25–60°C) can decouple splitting patterns .
- X-ray Crystallography : Resolve ambiguities in substituent orientation (e.g., difluoromethyl vs. trifluoromethyl groups) using single-crystal structures. Example: C3-substituted pyrazoles show bond angles of 113.5° for C-S-Cl .
Q. How do electronic effects of the difluoromethyl group influence reactivity in nucleophilic substitutions?
- Methodological Answer :
- Kinetic Studies : Compare reaction rates with non-fluorinated analogs. The difluoromethyl group’s electron-withdrawing nature accelerates sulfonamide formation with amines (e.g., 2x faster than methyl analogs) but retards hydrolysis .
- Hammett Analysis : Linear free-energy relationships (σmeta = 0.43 for CF₂H) correlate substituent effects with reactivity in SNAr reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
